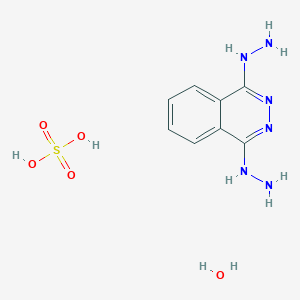
(4-Hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydralazine sulfate is a pharmaceutical compound primarily used as an antihypertensive agent. It is a derivative of hydralazine and exhibits similar pharmacological properties. The compound is known for its ability to relax arterial smooth muscle, thereby reducing peripheral resistance and lowering blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydralazine sulfate typically involves the reaction of phthalazine with hydrazine. The process includes the following steps:
Reaction of Phthalazine with Hydrazine: Phthalazine is reacted with hydrazine under controlled conditions to form dihydralazine.
Formation of Sulfate Salt: The resulting dihydralazine is then treated with sulfuric acid to form dihydralazine sulfate.
Industrial Production Methods
In industrial settings, the production of dihydralazine sulfate involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Mixing and Reaction: Phthalazine and hydrazine are mixed in large reactors.
Purification: The crude product is purified through crystallization or other suitable methods.
Formation of Sulfate Salt: The purified dihydralazine is then converted to its sulfate form by reacting with sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
Dihydralazine sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Dihydralazine sulfate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phthalazine derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Dihydralazine sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used as an antihypertensive agent to manage high blood pressure. .
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The primary action of dihydralazine sulfate is on the smooth muscles of the blood vessels. It targets arterioles, which are small branches of arteries, and inhibits the influx of calcium ions into the vascular smooth muscle cells. This inhibition leads to the relaxation of the smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Hydralazine: A closely related compound with similar antihypertensive properties.
Minoxidil: Another vasodilator used to treat high blood pressure.
Nitroprusside: A potent vasodilator used in emergency settings to rapidly lower blood pressure
Uniqueness of Dihydralazine Sulfate
Dihydralazine sulfate is unique in its specific mechanism of action, targeting arterioles and inhibiting calcium influx. This targeted action makes it particularly effective in managing hypertension with fewer side effects compared to some other vasodilators .
Properties
Molecular Formula |
C8H14N6O5S |
|---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
(4-hydrazinylphthalazin-1-yl)hydrazine;sulfuric acid;hydrate |
InChI |
InChI=1S/C8H10N6.H2O4S.H2O/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4;/h1-4H,9-10H2,(H,11,13)(H,12,14);(H2,1,2,3,4);1H2 |
InChI Key |
HULGPDRLMLEVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


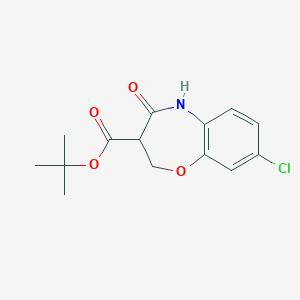
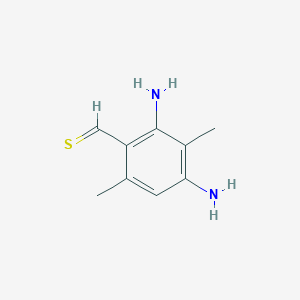
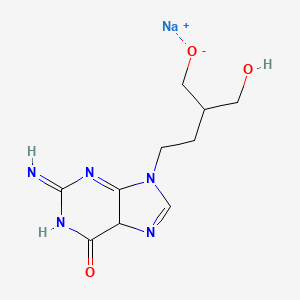
![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)
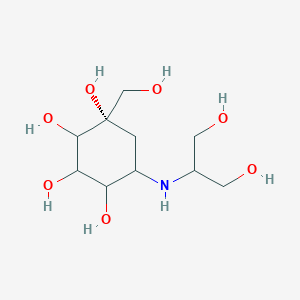
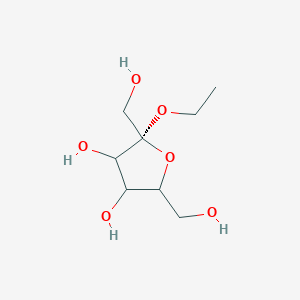
![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14785145.png)
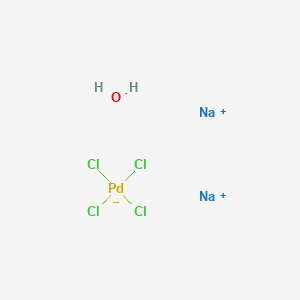
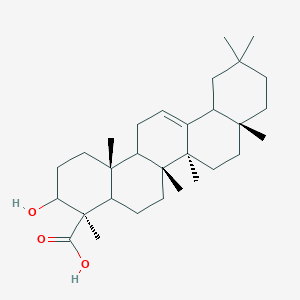
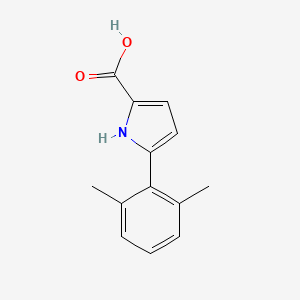

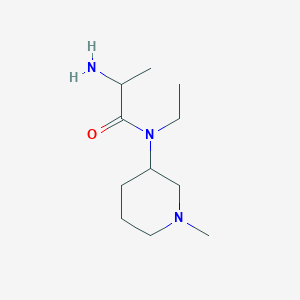
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
